molecular formula C21H20FNO2S B11496739 1-(3-fluorophenyl)-7,7-dimethyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(3-fluorophenyl)-7,7-dimethyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11496739
M. Wt: 369.5 g/mol
InChI Key: BKIIKGSHNKRIDK-UHFFFAOYSA-N
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Description

1-(3-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound featuring a fluorophenyl group, a thiophene ring, and an octahydroquinoline core

Preparation Methods

The synthesis of 1-(3-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Octahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the octahydroquinoline core is reacted with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Thiophene Ring: This can be done through a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid is coupled with a halogenated intermediate of the compound in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these reactions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(3-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include various quinoline and thiophene derivatives.

Scientific Research Applications

1-(3-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific kinases or modulation of signal transduction pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar compounds to 1-(3-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE include:

    1-(3-Chlorophenyl)-7,7-Dimethyl-4-(Thiophen-3-yl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Methylphenyl)-7,7-Dimethyl-4-(Thiophen-3-yl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione: Similar structure but with a methyl group instead of fluorine.

    1-(3-Bromophenyl)-7,7-Dimethyl-4-(Thiophen-3-yl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of 1-(3-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H20FNO2S

Molecular Weight

369.5 g/mol

IUPAC Name

1-(3-fluorophenyl)-7,7-dimethyl-4-thiophen-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C21H20FNO2S/c1-21(2)10-17-20(18(24)11-21)16(13-6-7-26-12-13)9-19(25)23(17)15-5-3-4-14(22)8-15/h3-8,12,16H,9-11H2,1-2H3

InChI Key

BKIIKGSHNKRIDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC(=CC=C3)F)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

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